2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2,3-dimethyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-12(2)27-18-20-7-15(17(26)24(11)18)16(25)22-14-5-3-13(4-6-14)8-23-10-19-9-21-23/h3-7,9-10H,8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLMYNTWQNBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- The triazole-methylphenyl group provides additional hydrogen-bonding sites (N–H and triazole N), enhancing target binding specificity compared to simpler aryl substituents .
- Chloro/Methoxy Groups: Chlorine in N-(3-chloro-4-methylphenyl)-5-oxo-5H-... Methoxy groups in the ethyl 7-methyl... derivative contribute to π-π stacking but reduce solubility .
C. Crystal Packing and Hydrogen Bonding
- The ethyl 7-methyl... derivative forms C–H···O hydrogen-bonded chains along the c-axis, stabilizing its crystal lattice . The target compound’s triazole group may enable N–H···N interactions, analogous to patterns observed in pyrazole-carboxamide derivatives .
Research Implications
- Target Compound Advantages : The triazole-methylphenyl group offers a balance of lipophilicity (logP ~3.2 predicted) and hydrogen-bonding capacity, making it a candidate for dual-action (antimicrobial + anticancer) drug development .
- Limitations : Synthetic yield for triazole-containing derivatives is typically lower (~50–60%) compared to simpler analogs (~78% for ethyl 7-methyl...) .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting with a thiazolopyrimidine core. Key steps include:
- Condensation reactions : Refluxing precursors (e.g., thiazolopyrimidine-6-carboxylic acid derivatives) with substituted anilines in polar aprotic solvents like dimethylformamide (DMF) or acetic acid under nitrogen .
- Catalyst optimization : Sodium acetate or K₂CO₃ enhances reaction efficiency, particularly in cyclization steps .
- Recrystallization : Ethyl acetate/ethanol (3:2) mixtures yield high-purity crystals after reflux for 8–10 hours at 120–140°C .
Critical conditions : Strict temperature control, anhydrous solvents, and inert atmospheres prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm) and confirms carboxamide connectivity .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 80.94° between fused rings) .
- DFT calculations : Validate geometric parameters (e.g., planarity of the thiazolo-pyrimidine core) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered regions or twinning?
- Software tools : Use SHELXL for refining high-resolution or twinned data. Input twin laws (e.g., -h, -k, -l) to model pseudo-merohedral twinning .
- Disorder modeling : Apply restraints (SIMU/DELU) to overlapping atoms and refine occupancy factors for alternative conformations .
- Validation metrics : Cross-check with R-factor convergence (<5%), residual electron density maps, and Hirshfeld surface analysis .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,2,4-triazole moiety in biological interactions?
- Analog synthesis : Replace the triazole group with other heterocycles (e.g., tetrazole, imidazole) and compare bioactivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases). Triazole N-atoms often form hydrogen bonds with catalytic lysine residues .
- In vitro assays : Measure IC₅₀ values against disease-relevant enzymes to quantify substituent effects on potency .
Q. What experimental design approaches optimize synthetic yield under varying conditions?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like solvent ratio, temperature, and catalyst loading. For example, a central composite design can model interactions between acetic anhydride concentration and reaction time .
- Statistical validation : Use ANOVA to identify significant factors (p < 0.05) and predict optimal conditions (e.g., 110°C, 10 mol% NaOAc) .
Q. How do hydrogen bonding patterns influence crystal packing and thermal stability?
- Graph set analysis : Classify motifs (e.g., C(6) chains via C—H···O bonds) using Etter’s notation .
- Thermogravimetric analysis (TGA) : Correlate strong H-bonds (shorter donor-acceptor distances, e.g., 2.85 Å) with higher decomposition temperatures (>250°C) .
- Intermolecular interactions : π-π stacking between thiazolo-pyrimidine cores further stabilizes the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
